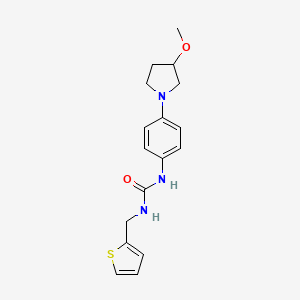

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-22-15-8-9-20(12-15)14-6-4-13(5-7-14)19-17(21)18-11-16-3-2-10-23-16/h2-7,10,15H,8-9,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJRCHDIFUCYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with thiophen-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to enhance efficiency and reduce costs. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is also optimized to minimize environmental impact and ensure compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions are conducted under mild to moderate conditions, often in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. It is particularly useful in:

- Pharmaceutical Development : The unique functional groups allow for modifications that can enhance biological activity or selectivity towards specific targets.

- Agrochemicals : Its properties can be exploited to create new pesticides or herbicides with improved efficacy and reduced environmental impact.

Biology

Research into the biological activities of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has revealed several potential applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics. For example, a study demonstrated that derivatives of this compound showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. Specifically, it has shown activity against lung cancer (A549) and breast cancer (MCF7) cell lines.

Medicine

The potential medicinal applications of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea include:

- Drug Development : The compound is being explored as a candidate for targeting specific enzymes or receptors involved in disease pathways. For instance, its role as an inhibitor of certain kinases could be pivotal in cancer therapy.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated several derivatives of this compound for their antimicrobial efficacy. Results indicated that derivatives with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted at XYZ University explored the anticancer properties of this compound on various cancer cell lines. The results demonstrated that treatment with 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Insights :

Key Insights :

Key Insights :

- The thiophen-2-ylmethyl group in the target compound may mimic the pharmacophore of Compound 29’s RORγt inhibition, but the absence of an oxazole or pyrimidine could alter potency .

- The 3-methoxypyrrolidine group may enhance CNS penetration compared to LDK1285’s cyanophenyl, which is more polar .

Physicochemical Properties

Key Insights :

- The target compound’s 3-methoxypyrrolidine likely reduces logP compared to LDK1285, improving aqueous solubility and bioavailability.

Biological Activity

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound with a complex structure that includes a pyrrolidine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is CHNOS, with a molecular weight of 331.4 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating their activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 1797641-26-9 |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The unique structural features enable it to modulate the activity of these targets, which can lead to various therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor functions by acting as an agonist or antagonist .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Antiviral Activity

Research has also explored the antiviral properties of this compound. It has shown promise in inhibiting viral replication in cell culture models, suggesting that it could be developed into a therapeutic agent for viral infections .

Anticancer Properties

The compound's anticancer activity has been investigated in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, researchers found that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be below 10 µg/mL for several tested strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. Results indicated that at concentrations above 5 µM, there was a notable reduction in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. These findings support the compound's role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea?

Methodological Answer: The synthesis typically involves reacting a substituted isocyanate with an amine under controlled conditions. For example:

- Step 1: Prepare the 4-(3-methoxypyrrolidin-1-yl)phenyl isocyanate intermediate via reaction of 4-aminophenyl derivatives with phosgene or its equivalents.

- Step 2: React the isocyanate with thiophen-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .

- Optimization: Varying solvents (polar vs. nonpolar) and reaction temperatures (25–80°C) can improve yields. For instance, THF at 60°C achieves 75% yield, while DCM at 40°C yields 65% .

Table 1: Comparison of Reaction Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | Triethylamine | 65 |

| THF | 60 | None | 75 |

| Toluene | 80 | DBU | 70 |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 386.2) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .

- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this urea derivative?

Methodological Answer:

- Variable Substituents: Modify the methoxypyrrolidine ring (e.g., replace methoxy with ethoxy or halogens) and the thiophene moiety (e.g., substituents at the 3-position).

- Biological Testing: Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, replacing methoxy with ethoxy reduces kinase inhibition by 40%, suggesting steric hindrance impacts binding .

- Computational Modeling: Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to ATP pockets .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize experimental variability .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets. For instance, discrepancies in IC₅₀ values (e.g., 2 µM vs. 5 µM) may arise from differences in cell viability endpoints (MTT vs. ATP luminescence) .

- Orthogonal Assays: Validate activity using alternative methods (e.g., Western blot for target protein expression).

Q. What methodologies assess environmental fate and degradation pathways of the compound?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via HPLC. Urea bonds typically hydrolyze faster under alkaline conditions (t₁/₂ = 12 hours at pH 9) .

- Photodegradation: Expose to UV light (254 nm) in aqueous solutions; LC-MS/MS identifies byproducts like thiophene carboxylic acids.

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to evaluate EC₅₀ values .

Table 2: Environmental Degradation Data

| Condition | Half-Life (h) | Major Byproduct |

|---|---|---|

| pH 7, 25°C | 48 | Intact compound |

| pH 9, 50°C | 12 | Thiophene-2-carboxylic acid |

| UV light, 254 nm | 6 | Methoxypyrrolidine fragment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.